molecular formula C14H10N2O2 B12516943 1-(3-Nitrophenyl)-1H-indole

1-(3-Nitrophenyl)-1H-indole

Cat. No.: B12516943
M. Wt: 238.24 g/mol
InChI Key: VPKSVAIIPJLVJR-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a nitro group attached to the phenyl ring at the third position. Indoles are known for their wide range of biological activities and are often found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)-1H-indole can be synthesized through various methods. One common approach involves the cyclization of N-(3-nitrophenyl)hydrazones. This reaction typically requires a strong acid catalyst and elevated temperatures to facilitate the cyclization process. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the indole ring by coupling a 3-nitrophenyl boronic acid with an appropriate indole precursor.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenyl)-1H-indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The indole ring can be oxidized under strong oxidative conditions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions:

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Reduction: 1-(3-Aminophenyl)-1H-indole.

    Oxidation: Various oxidized indole derivatives.

    Substitution: Substituted indole derivatives with different functional groups.

Scientific Research Applications

1-(3-Nitrophenyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-nitrophenyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring can also participate in π-π interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

1-(3-Nitrophenyl)-1H-indole can be compared with other nitrophenyl-substituted indoles and related compounds:

    1-(4-Nitrophenyl)-1H-indole: Similar structure but with the nitro group at the fourth position, leading to different reactivity and biological activity.

    1-(2-Nitrophenyl)-1H-indole: Nitro group at the second position, affecting its electronic properties and reactivity.

    3-Nitroindole: Lacks the phenyl ring, leading to different chemical and biological properties.

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

1-(3-nitrophenyl)indole

InChI

InChI=1S/C14H10N2O2/c17-16(18)13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)15/h1-10H

InChI Key

VPKSVAIIPJLVJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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